molecular formula C9H8F3NO2 B12290889 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B12290889
M. Wt: 219.16 g/mol
InChI Key: DLLOGGPSRBCEGD-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant stability and lipophilicity to the compound, making it a valuable candidate for various applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethoxy group into the benzofuran ring. One common method involves the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl ethers. The reaction conditions often include the use of strong bases and specific solvents to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit specific enzymes or modulate receptor activity, which can have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific chemical structure, which combines the trifluoromethoxy group with the benzofuran ring. This combination imparts distinct properties that make it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2

InChI Key

DLLOGGPSRBCEGD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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